molecular formula C148H228N40O46S3 B083992 Calcitonin-rat CAS No. 11118-25-5

Calcitonin-rat

Cat. No.: B083992
CAS No.: 11118-25-5
M. Wt: 3399.8 g/mol
InChI Key: URGZBUPIVSHGEI-YKIIJANRSA-N
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Description

Calcitonin-rat (rat calcitonin) is a 32-amino-acid peptide hormone primarily secreted by thyroid C-cells. It regulates calcium homeostasis by inhibiting osteoclast-mediated bone resorption and promoting renal calcium excretion . Beyond its classical role in calcium metabolism, this compound is implicated in cardiovascular protection. Studies demonstrate its involvement in ischemic preconditioning, where it mitigates myocardial injury by reducing creatine phosphokinase (CPK) release and improving cardiac function metrics (e.g., left ventricular pressure) in isolated rat hearts . Additionally, Calcitonin Gene-Related Peptide (CGRP), a splice variant of the calcitonin gene, shares structural homology with this compound and exhibits vasodilatory and cardioprotective effects via CGRP receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcitonin-rat can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound involves recombinant DNA technology. The gene encoding this compound is inserted into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli. The host cells produce the peptide, which is subsequently extracted, purified, and refolded to obtain the active hormone .

Chemical Reactions Analysis

Receptor Binding Affinity and Specificity

Calcitonin-rat exerts its effects via high-affinity binding to G protein-coupled receptors (GPCRs) on osteoclasts. Key characteristics include:

Binding Parameters

ParameterValueSource
Dissociation constant (Kd)16×1010M1-6\times 10^{-10}\,\text{M}
Receptor density>106^6 receptors per osteoclast
  • Autoradiographic studies confirmed selective binding of 125I^{125}\text{I}-salmon calcitonin to osteoclasts, with no detectable binding to osteoblasts or macrophages .

  • Competitive binding assays revealed 1,000-fold lower affinity for human calcitonin compared to salmon calcitonin in rat osteoclasts .

Signal Transduction Mechanisms

This compound activates cAMP-dependent pathways through receptor coupling:

Key Reactions

  • Receptor Activation :

    • Calcitonin binding induces conformational changes in the GPCR, enabling Gαs_s protein activation .

  • cAMP Production :

    • Stimulates adenylate cyclase, increasing intracellular cAMP levels (>10>10-fold elevation observed in isolated osteoclasts) .

  • Downstream Effects :

    • Elevated cAMP inhibits osteoclast motility and bone-resorbing activity within minutes .

Experimental Evidence

  • Cross-linking studies identified an 80–90 kDa receptor component using disuccinimidyl suberate .

  • Dose-dependent cAMP responses (EC50=0.3nMEC_{50}=0.3\,\text{nM}) correlate with antiresorptive effects .

Receptor Isoforms and Structural Variations

Rat osteoclasts express two calcitonin receptor (CTR) isoforms with distinct properties:

Isoform Comparison

FeatureC1aC1b
Amino acid insertNone37-residue extracellular domain insert
mRNA detectionPredominant in mature osteoclastsMinor component
Developmental expressionIncreases during osteoclast differentiationStable expression
  • Reverse transcription PCR (RT-PCR) showed temporal regulation:

    • Day 2 cultures : C1a:C1b ratio = 3:1

    • Day 7 cultures : C1a:C1b ratio = 9:1

Functional Consequences of Receptor Activation

This compound’s biochemical interactions produce measurable physiological effects:

c-Fos Expression Modulation

Experimental Groupc-Fos+ Neurons (Laminae I–II)Significance vs Control
OVX-vehicle38.2 ± 4.1Reference
OVX-calcitonin12.6 ± 2.3p=0.009p=0.009
Sham-vehicle22.1 ± 3.8Reference
Sham-calcitonin8.4 ± 1.9p=0.009p=0.009
  • 70% reduction in c-Fos immunoreactivity in spinal cord dorsal horn after calcitonin administration .

  • Serotonergic pathways mediate these antinociceptive effects .

Comparative Pharmacodynamics

Species-Specific Responses

SpeciescAMP Response to CalcitoninFunctional Outcome
RatStrong (EC50<1nMEC_{50}<1\,\text{nM})Osteoclast quiescence
ChickenAbsentNo motility inhibition

Scientific Research Applications

Biological and Medical Applications

Calcitonin-rat is primarily utilized in research focused on bone health and metabolic disorders. Its ability to inhibit osteoclast activity makes it a valuable tool for studying conditions such as osteoporosis.

Case Study: Osteoporosis in Ovariectomized Rats

A study investigated the effects of calcitonin on bone loss in ovariectomized rats, a model for postmenopausal osteoporosis. The results indicated that calcitonin treatment significantly increased bone volume and trabecular number while decreasing trabecular separation compared to control groups. This study utilized micro-computed tomography (micro-CT) for analysis and highlighted calcitonin's potential as a therapeutic agent for osteoporosis management .

Parameter Control Group Calcitonin Group
Bone Volume (%)20 ± 235 ± 3
Trabecular Number5 ± 110 ± 1
Trabecular Separation (µm)150 ± 1080 ± 5

Pharmacological Applications

This compound is instrumental in developing new therapeutic agents for bone diseases and hypercalcemia. It aids in understanding the pharmacodynamics of drugs targeting bone metabolism.

Case Study: Analgesic Effects on Radicular Pain

A study demonstrated that subcutaneous administration of calcitonin (20 U/kg/day) improved hyperalgesia in ovariectomized rats, suggesting its analgesic properties in managing pain associated with osteoporosis .

Treatment Duration Pain Score Reduction (%)
Control0%
Calcitonin (3 weeks)45%

Endocrinological Research

This compound also plays a crucial role in exploring the regulatory mechanisms of hormone secretion and action. It has been shown to interact with glucagon-like peptide-1 receptor agonists, which stimulate calcitonin release and may lead to C-cell hyperplasia in rodent models .

Case Study: Hormonal Interaction

Long-term exposure to liraglutide, a glucagon-like peptide-1 analog, resulted in increased calcitonin release and C-cell hyperplasia in rats. This interaction underscores the significance of calcitonin in endocrine studies related to metabolic regulation .

Orthodontic Applications

Recent research indicates that calcitonin can minimize post-orthodontic relapse in rat models. In an experimental setup involving orthodontically moved molars, systemic administration of calcitonin significantly reduced relapse ratios compared to control groups .

Group Relapse Ratio (%)
Control46%
Single Dose34%
Three Doses28%

Mechanism of Action

Calcitonin-rat exerts its effects by binding to the calcitonin receptor, a G protein-coupled receptor (GPCR) expressed on osteoclasts. This binding inhibits osteoclastic bone resorption, leading to decreased release of calcium from bones into the bloodstream. The hormone also reduces renal tubular reabsorption of calcium, promoting its excretion in urine . The molecular pathways involved include the cyclic adenosine monophosphate (cAMP) pathway and the inhibition of osteoclast activity .

Comparison with Similar Compounds

Calcitonin Gene-Related Peptide (CGRP; Rat)

Structural and Functional Differences :

  • Structure: CGRP (37 amino acids) is longer than Calcitonin-rat (32 amino acids) and differs in receptor specificity.
  • Receptors : CGRP binds to the CLR/RAMP1 receptor complex, while this compound primarily targets the calcitonin receptor (CTR) .
  • Mechanisms: CGRP mediates vasodilation and cardioprotection by activating adenylate cyclase, increasing cAMP, and enhancing nitric oxide (NO) synthesis . this compound reduces serum calcium by inhibiting osteoclast activity and renal calcium reabsorption . Clinical Implications:
  • CGRP mimics ischemic preconditioning in rat hearts, reducing CPK release by 90% compared to untreated controls .

Substance P

Structural and Functional Differences :

  • Structure: An 11-amino-acid tachykinin peptide, structurally distinct from this compound and CGRP.
  • Receptors : Binds neurokinin-1 (NK1) receptors, mediating inflammation and bronchoconstriction .
  • Mechanisms :
    • Substance P induces bronchoconstriction in mice, contrasting with CGRP’s bronchodilatory effects .

      Clinical Implications :
  • Substance P antagonists are investigated for pain and depression, whereas this compound/CGRP pathways target cardiovascular and bone disorders .

Procalcitonin

Structural and Functional Differences :

  • Structure: A 116-amino-acid precursor of calcitonin, elevated during bacterial infections.
  • Receptors: Not a receptor ligand; serves as a biomarker for sepsis .
  • Mechanisms :
    • Procalcitonin lacks direct hormonal activity but correlates with systemic inflammation .

      Clinical Implications :
  • Procalcitonin testing guides antibiotic therapy in sepsis, contrasting with this compound’s therapeutic roles in calcium dysregulation .

CGRP Antagonists (e.g., CGRP8–37)

Mechanistic Insights :

  • CGRP8–37 blocks CGRP receptors, abolishing cardioprotective effects in rat models .
  • In contrast, this compound’s effects are preserved unless CTR is inhibited . Therapeutic Potential:
  • CGRP antagonists like olcegepant are anti-migraine agents, highlighting divergent applications from this compound .

Data Tables

Table 1: Comparative Analysis of this compound and Related Peptides

Compound Length (Amino Acids) Receptor Target Primary Function Clinical Application
This compound 32 Calcitonin Receptor Calcium homeostasis, cardioprotection Osteoporosis
CGRP (rat) 37 CLR/RAMP1 Vasodilation, cardioprotection Migraine, cardiovascular diseases
Substance P 11 NK1 Inflammation, pain transmission Pain, depression (under study)
Procalcitonin 116 N/A Sepsis biomarker Sepsis diagnosis

Table 2: Key Research Findings

Compound Study Model Key Finding Reference
This compound Isolated rat heart Reduced CPK release by 90% vs. untreated
CGRP Rat hindlimb ischemia Restored endothelial function via CGRP release
Substance P Mouse bronchus Induced bronchoconstriction
CGRP8–37 Rat myocardial injury Abolished cardioprotection by CGRP

Research Findings and Clinical Implications

  • Cardioprotection : this compound and CGRP reduce ischemic injury in rat hearts, but CGRP’s vasodilatory effects make it superior for vascular applications .
  • Therapeutic Limitations : Human data for this compound are sparse, with most evidence derived from rodents .
  • Emerging Targets : CGRP antagonists represent a shift toward migraine management, diverging from this compound’s traditional uses .

Biological Activity

Calcitonin, a peptide hormone produced by the parafollicular cells of the thyroid gland, plays a crucial role in calcium homeostasis and bone metabolism. In rats, calcitonin is particularly significant due to its effects on osteoclasts, the cells responsible for bone resorption. This article explores the biological activity of calcitonin in rats, focusing on its mechanisms of action, effects on bone metabolism, and relevant research findings.

Calcitonin exerts its biological effects primarily through interactions with specific receptors on osteoclasts. The hormone inhibits osteoclast activity via two distinct mechanisms:

  • Quiescence (Q Effect) : This mechanism induces a state of inactivity in osteoclasts, reducing their bone-resorbing activity.
  • Retraction (R Effect) : Calcitonin promotes the retraction of osteoclasts from the bone surface, further inhibiting bone resorption.

Research indicates that calcitonin acts through a receptor complex that may involve distinct signaling pathways. For instance, studies have shown that calcitonin can elevate intracellular calcium levels in osteoclasts, which is critical for its R effect .

Effects on Bone Metabolism

Calcitonin's primary role in bone metabolism is to decrease bone resorption, thereby influencing overall bone density and health. Several studies have documented these effects:

  • Inhibition of Bone Resorption : Calcitonin administration has been shown to significantly reduce markers of bone resorption such as tartrate-resistant acid phosphatase (TRAP) and C-terminal telopeptide of type I collagen (CTX-1) in ovariectomized rats, an established model for postmenopausal osteoporosis .
  • Promotion of Bone Formation : Interestingly, calcitonin also appears to stimulate osteoblastic activity indirectly by increasing the expression of Wnt10b in osteoclasts. This leads to enhanced osteoblastic mineralization and overall bone formation .

Case Studies and Experimental Evidence

  • In Vitro Studies : A study demonstrated that synthetic chicken calcitonin inhibited bone resorption by neonatal rat osteoclasts at concentrations as low as 0.1 pg/ml. In contrast, embryonic chick osteoclasts showed no response even at higher concentrations . This highlights species-specific responses to calcitonin.
  • Ovariectomized Rat Model : In a controlled experiment involving ovariectomized rats, calcitonin treatment resulted in:
    • Decreased serum levels of TRAP5b and CTX-1.
    • Increased levels of osteocalcin and P1NP (procollagen type I N-terminal propeptide), indicating enhanced bone formation .
    • Histological analysis revealed increased Wnt10b expression in the femur of calcitonin-treated rats compared to controls .
  • Mechanistic Insights : Further investigations into the signaling pathways revealed that calcitonin activates adenylate cyclase through a G protein-coupled receptor mechanism, which is critical for its Q effect. However, the R effect appears to be mediated by a different pathway that does not respond to other related peptides like amylin or CGRP .

Data Tables

Study FocusKey FindingsReference
Inhibition of Osteoclast ActivityCalcitonin inhibits rat osteoclast motility at low concentrations (0.1 pg/ml)
Bone Resorption MarkersDecreased TRAP5b and CTX-1 with increased osteocalcin post-calcitonin treatment
Wnt10b ExpressionIncreased Wnt10b expression correlates with enhanced osteoblastic activity
Mechanistic PathwaysDistinct signaling pathways for Q and R effects identified

Properties

IUPAC Name

4-[[1-[[4-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[2-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[22-amino-16-(2-amino-2-oxoethyl)-7-(1-hydroxyethyl)-10-(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C148H228N40O46S3/c1-18-73(10)115(141(227)160-63-111(203)180-114(72(8)9)140(226)159-60-109(201)162-74(11)147(233)187-46-27-34-103(187)121(155)207)182-136(222)101(65-190)178-145(231)119(78(15)194)183-127(213)88(41-43-106(152)198)166-139(225)104-35-28-47-188(104)148(234)99(54-81-31-23-20-24-32-81)176-144(230)118(77(14)193)185-135(221)95(55-83-59-156-68-161-83)172-130(216)93(52-80-29-21-19-22-30-80)171-124(210)86(33-25-26-45-149)164-132(218)97(57-108(154)200)173-128(214)91(50-70(4)5)170-133(219)98(58-113(205)206)174-125(211)87(40-42-105(151)197)167-143(229)117(76(13)192)184-134(220)94(53-82-36-38-84(196)39-37-82)175-142(228)116(75(12)191)181-112(204)62-158-123(209)90(49-69(2)3)168-126(212)89(44-48-235-17)165-138(224)102-67-237-236-66-85(150)122(208)157-61-110(202)163-96(56-107(153)199)131(217)169-92(51-71(6)7)129(215)177-100(64-189)137(223)186-120(79(16)195)146(232)179-102/h19-24,29-32,36-39,59,68-79,85-104,114-120,189-196H,18,25-28,33-35,40-58,60-67,149-150H2,1-17H3,(H2,151,197)(H2,152,198)(H2,153,199)(H2,154,200)(H2,155,207)(H,156,161)(H,157,208)(H,158,209)(H,159,226)(H,160,227)(H,162,201)(H,163,202)(H,164,218)(H,165,224)(H,166,225)(H,167,229)(H,168,212)(H,169,217)(H,170,219)(H,171,210)(H,172,216)(H,173,214)(H,174,211)(H,175,228)(H,176,230)(H,177,215)(H,178,231)(H,179,232)(H,180,203)(H,181,204)(H,182,222)(H,183,213)(H,184,220)(H,185,221)(H,186,223)(H,205,206)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGZBUPIVSHGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C7CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N7)C(C)O)CO)CC(C)C)CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C148H228N40O46S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583175
Record name PUBCHEM_16133000
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3399.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11118-25-5
Record name PUBCHEM_16133000
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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